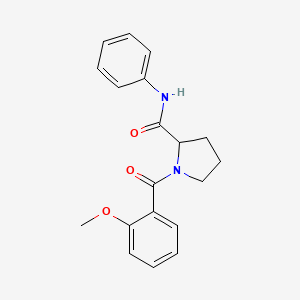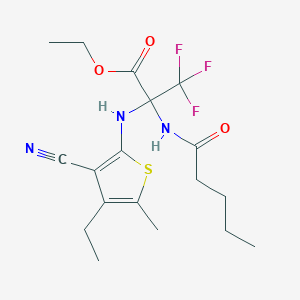![molecular formula C16H31NO B6046306 [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol](/img/structure/B6046306.png)
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol, also known as TBPB, is a chemical compound that has been widely studied for its potential applications in scientific research. TBPB is a piperidine-based compound that acts as a selective agonist of the TRPV1 ion channel, which is involved in the transmission of pain signals in the body. In
Mécanisme D'action
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol acts as a selective agonist of the TRPV1 ion channel, which is a non-selective cation channel that is expressed in sensory neurons. Activation of the TRPV1 channel leads to the influx of calcium ions into the cell, which triggers a cascade of intracellular signaling events that ultimately result in the transmission of pain signals. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol binds to a specific site on the TRPV1 channel, causing a conformational change that leads to channel activation.
Biochemical and Physiological Effects:
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to have a number of biochemical and physiological effects. In addition to its role in pain signaling, [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to modulate the activity of other ion channels, including the TRPA1 and TRPM8 channels. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has also been shown to have anti-inflammatory effects, and may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its selectivity for the TRPV1 channel. This allows researchers to study the specific effects of TRPV1 activation without the confounding effects of non-specific channel activation. However, one limitation of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol is its relatively short half-life, which can make it difficult to study the long-term effects of TRPV1 activation.
Orientations Futures
There are several future directions for research on [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. One area of interest is the development of new analogs of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol with improved pharmacological properties, including longer half-life and increased selectivity for the TRPV1 channel. Another area of interest is the study of the role of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol in other physiological processes, including inflammation and neurodegenerative diseases. Additionally, the development of new methods for the synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol and related compounds may further facilitate research in this area.
Méthodes De Synthèse
The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol involves several steps, including the reaction of 4-tert-butylcyclohexanone with piperidine to form 1-(4-tert-butylcyclohexyl)piperidine, which is then converted to the corresponding alcohol using sodium borohydride. The alcohol is then oxidized to form [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol. The synthesis of [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been well-documented in the literature, and several modifications to the procedure have been reported to improve the yield and purity of the compound.
Applications De Recherche Scientifique
[1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its role in the modulation of pain signaling. [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol has been shown to selectively activate the TRPV1 channel, which is involved in the transmission of pain signals in the body. This makes [1-(4-tert-butylcyclohexyl)-2-piperidinyl]methanol a valuable tool for studying the mechanisms of pain signaling and for developing new therapies for pain management.
Propriétés
IUPAC Name |
[1-(4-tert-butylcyclohexyl)piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31NO/c1-16(2,3)13-7-9-14(10-8-13)17-11-5-4-6-15(17)12-18/h13-15,18H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJPFPGNZUVZNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-Tert-butylcyclohexyl)piperidin-2-yl]methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-hydroxy-3-[(4-methyl-1-piperazinyl)methyl]-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B6046231.png)
![4-hydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B6046233.png)
![3-(1,3-benzodioxol-5-yl)-N-methyl-N-[(3-methyl-4-pyridinyl)methyl]-3-phenylpropanamide](/img/structure/B6046234.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B6046236.png)
![1-(cyclobutylcarbonyl)-3-[2-(3-fluorophenyl)ethyl]piperidine](/img/structure/B6046249.png)
![7-(3,4-difluorobenzyl)-2-[(6-methyl-2-pyridinyl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6046260.png)
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B6046266.png)
![3-chloro-N-{1-[4-methyl-2-(4-pyridinyl)-5-pyrimidinyl]ethyl}-2-thiophenecarboxamide](/img/structure/B6046268.png)
![2,2-dimethyl-N-[2,2,2-trichloro-1-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)ethyl]propanamide](/img/structure/B6046269.png)
![2-{[(2-hydroxyphenyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B6046275.png)
![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-methoxybenzamide](/img/structure/B6046278.png)
![N-(4-{[4-(2-nitrophenyl)-1-piperazinyl]sulfonyl}phenyl)acetamide](/img/structure/B6046291.png)
